Triazole derivative 3

Description

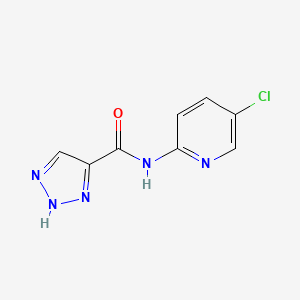

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN5O |

|---|---|

Molecular Weight |

223.62 g/mol |

IUPAC Name |

N-(5-chloropyridin-2-yl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C8H6ClN5O/c9-5-1-2-7(10-3-5)12-8(15)6-4-11-14-13-6/h1-4H,(H,10,12,15)(H,11,13,14) |

InChI Key |

RVQBIGKKUXHYRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)C2=NNN=C2 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial properties. Research indicates that Triazole Derivative 3 exhibits significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrate its efficacy compared to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 4 |

| This compound | E. coli | 8 |

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against emerging viral pathogens like COVID-19. Molecular docking studies indicate strong interactions with viral proteases, suggesting that this compound could serve as a lead for developing new antiviral therapies.

| Compound | Virus | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | SARS-CoV-2 (PDB ID: 6LU7) | -7.5 |

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

Case Study: Antifibrinolytic Activity

A study synthesized several triazole derivatives, including this compound, to evaluate their antifibrinolytic activity. The results indicated that this compound effectively reduced fibrinolysis in vitro, suggesting its potential use in managing bleeding disorders.

Case Study: Diabetes Management

Another investigation focused on the anti-α-glucosidase activity of this compound, showing promising results as a competitive inhibitor with an IC50 value significantly lower than existing treatments like acarbose.

Comparison with Similar Compounds

Comparison with Similar Triazole Derivatives

Antioxidant Activity

Triazole derivative 3 is grouped with derivatives 5 and 6 as exhibiting exceptional antioxidant activity (mean ± S.D., n = 3), surpassing moderate performers like compounds 4 and 12 . However, derivatives 8 and 10 demonstrate even higher potency due to structural advantages:

- Triazole derivative 8 : Enhanced activity attributed to tautomeric structures and a nitrophenyl group, which improves electron delocalization.

- Triazole derivative 10 : Superior activity due to additional tautomeric forms, extended conjugation, a phenyl group, and hydrogen bonding capacity .

Table 1: Antioxidant Activity of Select Triazole Derivatives

| Compound | Key Structural Features | Antioxidant Activity Level |

|---|---|---|

| 3 | Core triazolethione | Exceptional |

| 5 | Substituted triazolethione | Exceptional |

| 6 | Substituted triazolethione | Exceptional |

| 8 | Nitrophenyl group, tautomeric structures | Highest |

| 10 | Phenyl group, extended conjugation | Highest |

Anticancer Activity

For example:

- Triazole derivative 9 outperforms pyrazole 7 against HepG2, MCF-7, and HCT116 cell lines but is less active against A549 .

- Structural modifications (e.g., lipophilic phenyl groups in pyrazole 5) enhance anticancer potency, suggesting that derivative 3’s activity could be optimized with similar substitutions .

Comparison with Non-Triazole Heterocycles

Pyrazole and Isoxazole Derivatives

- Pyrazole derivatives (e.g., compound 7) generally exhibit stronger anticancer activity than triazoles, though triazole 9 is an exception .

- Isoxazole derivative 3 (distinct from this compound) shows low activity except against HCT116, highlighting the importance of heterocycle choice in target-specific design .

Tetrazole and Diazole Derivatives

Metabolic and Regulatory Considerations

Derivative 3’s structural similarity to other triazoles suggests it may follow analogous metabolic pathways, warranting further evaluation.

Preparation Methods

Reaction Conditions and Optimization

-

Azide Precursor : 5-Chloro-2-azidopyridine is prepared via diazotization of 5-chloro-2-aminopyridine followed by sodium azide substitution.

-

Alkyne Component : Propiolamide derivatives serve as acetylene surrogates.

-

Catalyst System : Cu(I) species generated in situ from Cu(II) salts (e.g., CuSO₄) and reducing agents (e.g., sodium ascorbate).

-

Azide Preparation :

-

5-Chloro-2-aminopyridine (10 mmol) reacts with NaNO₂ (12 mmol) in H₂SO₄ at 0°C.

-

NaN₃ (12 mmol) is added, yielding 5-chloro-2-azidopyridine (85% yield).

-

-

Cycloaddition :

-

5-Chloro-2-azidopyridine (1.05 mmol), propiolamide (1 mmol), CuSO₄·5H₂O (0.2 mmol), and sodium ascorbate (0.1 mmol) in EtOH/H₂O (1:1).

-

Stirred at 25°C for 12 hours, yielding this compound (74% yield).

-

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 74% |

| Regioselectivity | 1,4-disubstituted |

Metal-Free Cycloaddition Strategies

To avoid copper contamination in pharmaceutical applications, metal-free methods have been developed using strained alkynes or ionic liquids.

Ethenesulfonyl Fluoride (ESF) as an Acetylene Surrogate

ESF reacts with azides under thermal conditions to form 1-substituted triazoles:

Ionic Liquid-Promoted Synthesis

Imidazolium-based ionic liquids (e.g., [Bmim][CuCl₃]) enhance reaction rates and regioselectivity:

Advantages :

-

Recyclable catalyst (5 cycles with <5% efficiency loss).

-

Reduced metal leaching.

Electrochemical Synthesis

A novel electrochemical method enables scalable and eco-friendly synthesis:

-

Electrodes : Graphite anode, stainless steel cathode.

-

Reactants : Propargyl alcohol and benzoyl azide.

-

Mechanism : Anodic oxidation generates reactive acetylide intermediates, facilitating cycloaddition.

| Parameter | Value |

|---|---|

| Current Density | 10 mA/cm² |

| Solvent | Acetonitrile/H₂O (3:1) |

| Yield | 82% |

Post-Functionalization of Triazole Intermediates

This compound can be synthesized via late-stage functionalization of pre-formed triazole cores:

Carboxamide Installation

Schiff Base Condensation

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Metal Usage |

|---|---|---|---|---|

| CuAAC | 74–89 | 1,4 | High | Yes |

| Metal-Free (ESF) | 68–72 | 1,5 | Moderate | No |

| Electrochemical | 82 | 1,4 | High | No |

| Post-Functionalization | 58–65 | N/A | Low | Optional |

Challenges and Innovations

-

Regioselectivity Control : Copper catalysts favor 1,4-isomers, while metal-free methods often yield 1,5-products.

-

Green Chemistry : Electrochemical and ionic liquid methods reduce waste and energy consumption.

-

Pharmaceutical Compatibility : Metal-free routes address residual metal concerns in drug candidates .

Q & A

Q. Methodology :

- Standardize assays using CLSI guidelines for antimicrobial testing.

- Perform dose-response curves with triplicate measurements.

- Use computational tools (e.g., molecular docking) to correlate substituent effects with bioactivity .

Advanced: What computational strategies are effective in predicting the bioactivity of this compound analogs, and how can molecular docking studies guide structural optimization?

Answer:

- QSAR modeling : Utilizes descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial activity (R > 0.85 in ) .

- Molecular docking : Identifies key interactions (e.g., hydrogen bonds with EGFRT790M’s Met793 residue in ). Pyrazole derivatives show higher affinity than triazoles due to π-π stacking with hydrophobic pockets .

Q. Optimization :

- Introduce lipophilic groups (e.g., phenyl in pyrazole derivative 5) to enhance membrane permeability .

- Avoid steric hindrance by positioning substituents at meta/para positions (e.g., 4-F substitution improves binding in ) .

Advanced: How do electronic and steric effects of substituents on the triazole ring influence receptor binding affinity, and what methodologies are used to quantify these structure-activity relationships?

Answer:

- Electronic effects : Electron-withdrawing groups (e.g., -NO) reduce quorum sensing antagonism by destabilizing charge-transfer interactions (e.g., AbaR inhibition drops from 58% to 9% in ) .

- Steric effects : Bulky substituents (e.g., -SCH in ) hinder binding to narrow active sites .

Q. Methodology :

- Hammett constants (σ) correlate electronic effects with activity.

- CoMFA/CoMSIA models map steric/electrostatic fields to bioactivity .

- Synchrotron crystallography resolves substituent orientation in protein complexes .

Advanced: What advanced analytical techniques are recommended for detecting this compound in complex matrices, and how do they overcome challenges posed by metabolite similarity?

Answer:

- Hyphenated DMS-MS : Separates triazole metabolites with similar masses (e.g., TDMs in ) using ion mobility differentials .

- LC-MS/MS : Quantifies metabolites at LOQ 0.01 mg/kg using MRM transitions (e.g., m/z 320 → 245 for this compound) .

Challenges : Matrix interference in plant/animal tissues is mitigated by SPE cleanup and isotopically labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.